Cas no 866341-59-5 (8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline)

8-Fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a fluorinated pyrazoloquinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a fused pyrazole-quinoline core, substituted with a 3-methylbenzyl group at the 5-position and a phenyl group at the 3-position, along with a fluorine atom at the 8-position. The presence of fluorine enhances metabolic stability and bioavailability, while the aromatic substitutions may influence binding affinity to biological targets. This compound is of interest for its potential as a scaffold in drug discovery, particularly for targeting neurological or oncological pathways. Its synthetic versatility allows for further derivatization to optimize pharmacological properties.
8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline structure
866341-59-5 structure
Product Name:8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline
CAS No:866341-59-5
MF:C24H18FN3
MW:367.418228626251
CID:5960738
PubChem ID:2135261
Update Time:2025-06-14

8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline
    • 5H-Pyrazolo[4,3-c]quinoline, 8-fluoro-5-[(3-methylphenyl)methyl]-3-phenyl-
    • 866341-59-5
    • 8-fluoro-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
    • AKOS001814522
    • F1602-0270
    • 8-fluoro-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
    • 8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
    • Inchi: 1S/C24H18FN3/c1-16-6-5-7-17(12-16)14-28-15-21-23(18-8-3-2-4-9-18)26-27-24(21)20-13-19(25)10-11-22(20)28/h2-13,15H,14H2,1H3
    • InChI Key: MPCZQUIZQZDWPQ-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC(C)=C2)C2=C(C=C(F)C=C2)C2=NN=C(C3=CC=CC=C3)C2=C1

Computed Properties

  • Exact Mass: 367.14847575g/mol
  • Monoisotopic Mass: 367.14847575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 512.1±60.0 °C(Predicted)
  • pka: 9.96±0.20(Predicted)

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Additional information on 8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline

Recent Advances in the Study of 8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS: 866341-59-5)

The compound 8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS: 866341-59-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyrazoloquinoline scaffold, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of 8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that enhances the yield and purity of the compound, making it more amenable for preclinical testing. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo.

In terms of biological activity, 8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline has shown promising results as a modulator of specific kinase pathways. A recent in vitro study demonstrated its potent inhibitory effects on a range of kinases implicated in inflammatory and oncogenic processes. The compound's selectivity profile was further investigated using high-throughput screening assays, revealing its preferential binding to certain kinase isoforms, which could be leveraged for targeted therapy.

Another significant development is the exploration of this compound's potential in neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience reported that 8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline exhibits neuroprotective properties in cellular models of Parkinson's disease. The study attributed these effects to the compound's ability to mitigate oxidative stress and inhibit apoptotic pathways, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Despite these promising findings, challenges remain in the clinical translation of 8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline. Pharmacokinetic studies have indicated variable absorption and metabolism profiles across different animal models, necessitating further optimization of its formulation. Additionally, comprehensive toxicological assessments are required to ensure its safety profile before advancing to human trials.

In conclusion, the recent research on 8-fluoro-5-(3-methylphenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS: 866341-59-5) underscores its potential as a versatile scaffold for drug development. Its diverse biological activities, ranging from kinase inhibition to neuroprotection, highlight its applicability across multiple therapeutic areas. However, further studies are needed to address the existing challenges and fully realize its clinical potential.

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